

Introduction: The Strategic Importance of the Indazole Scaffold

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methyl-2H-indazole-7-carboxaldehyde

Cat. No.: B1529198

[Get Quote](#)

The indazole nucleus, a bicyclic heteroaromatic system, is a privileged scaffold in modern medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for indole allow it to form critical hydrogen bond interactions within the active sites of various protein targets.^{[1][2]} Among the various functionalized indazoles, **2-Methyl-2H-indazole-7-carboxaldehyde** has emerged as a highly valuable and versatile building block for the synthesis of complex molecular architectures, particularly in the development of targeted therapeutics.

This guide provides an in-depth analysis of the chemical properties, synthesis, reactivity, and applications of **2-Methyl-2H-indazole-7-carboxaldehyde** (CAS 1337880-42-8). It is intended for researchers, medicinal chemists, and drug development professionals who require a comprehensive understanding of this key intermediate to leverage its full potential in their synthetic campaigns. The narrative emphasizes the causality behind experimental choices and provides field-proven insights grounded in authoritative references.

Core Physicochemical and Structural Properties

2-Methyl-2H-indazole-7-carboxaldehyde is a white to off-white crystalline solid under standard conditions. Its structural uniqueness stems from the N2-alkylation of the indazole ring, a less thermodynamically stable tautomer compared to the N1-substituted counterpart, which often imparts distinct biological activities and physicochemical properties.^{[2][3]} The presence of

the aldehyde group at the 7-position provides a reactive handle for a multitude of chemical transformations, making it a cornerstone intermediate.

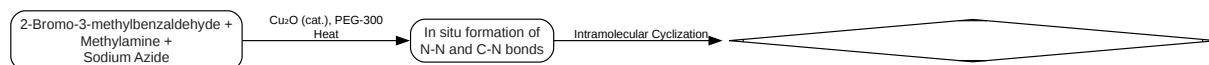
Molecular Structure

The structural arrangement of **2-Methyl-2H-indazole-7-carboxaldehyde** is fundamental to its reactivity. The methyl group at the N2 position directs the regiochemistry of subsequent reactions and influences the overall conformation of the molecule.

Caption: Chemical structure of **2-Methyl-2H-indazole-7-carboxaldehyde**.

Summary of Physicochemical Data

The following table summarizes the key quantitative properties of the compound, compiled from various chemical suppliers and databases.


Property	Value	Source(s)
CAS Number	1337880-42-8	[4] [5]
Molecular Formula	C ₉ H ₈ N ₂ O	[4] [5]
Molecular Weight	160.17 g/mol	[5]
Appearance	White to off-white crystalline solid	
Melting Point	175 - 178 °C	
Solubility	Good in acetonitrile; Moderate in methanol	
Topological Polar Surface Area	34.9 Å ²	[5]
SMILES	CN1C=C2C=CC=C(C2=N1)C=O	[4]
InChI Key	OFXOSZMXWWAOIA-UHFFFAOYSA-N	[5]

Synthesis and Manufacturing

The synthesis of 2-substituted-2H-indazoles requires careful regioselective control. General methodologies often involve multi-component reactions or reductive cyclizations.[2][6] A robust and scalable synthesis of **2-Methyl-2H-indazole-7-carboxaldehyde** can be conceptualized through a copper-catalyzed one-pot, three-component reaction, which is known for its high tolerance of various functional groups.[6]

Proposed Synthetic Pathway

This pathway leverages commercially available starting materials and a well-established catalytic system to achieve the target molecule efficiently. The choice of a copper catalyst is critical as it facilitates both the crucial C-N and N-N bond formations in a single pot.[6]

[Click to download full resolution via product page](#)

Caption: Proposed copper-catalyzed synthesis of **2-Methyl-2H-indazole-7-carboxaldehyde**.

Detailed Experimental Protocol

This protocol is a representative methodology based on established literature for similar transformations.[6] Note: This procedure should be performed by qualified personnel in a controlled laboratory setting with appropriate personal protective equipment.

Objective: To synthesize **2-Methyl-2H-indazole-7-carboxaldehyde**.

Materials:

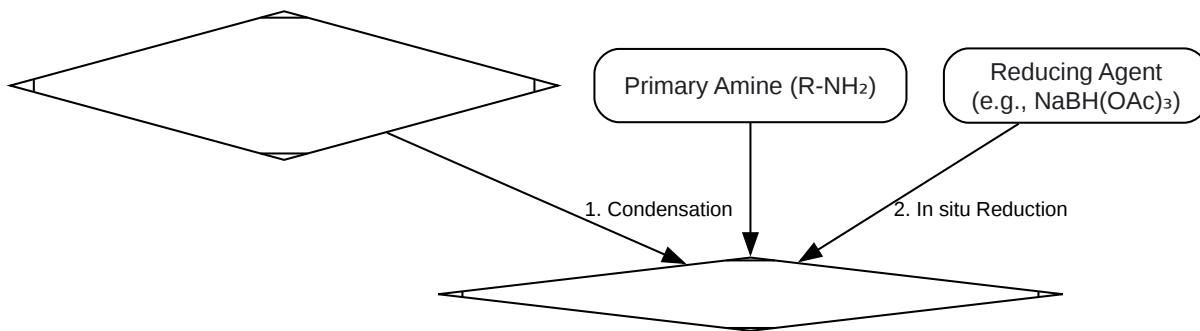
- 2-Bromo-3-methylbenzaldehyde (1.0 eq)
- Methylamine (40% in H₂O, 1.2 eq)
- Sodium Azide (NaN₃, 1.5 eq)
- Copper(I) oxide (Cu₂O, 0.1 eq)

- Polyethylene glycol (PEG-300)
- Ethyl acetate (EtOAc)
- Brine solution
- Anhydrous Magnesium Sulfate (MgSO_4)

Procedure:

- Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-3-methylbenzaldehyde (1.0 eq), copper(I) oxide (0.1 eq), and sodium azide (1.5 eq).
- Solvent and Reagent Addition: Add PEG-300 as the solvent to create a stirrable slurry. Add methylamine solution (1.2 eq) dropwise to the mixture at room temperature.
 - Rationale: PEG-300 is chosen as a green, recyclable solvent that effectively facilitates the copper-catalyzed reaction. The dropwise addition of methylamine controls the initial exotherm.
- Reaction Execution: Heat the reaction mixture to 110-120 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract the product with ethyl acetate (3 x 50 mL).
 - Rationale: The aqueous work-up removes the PEG-300 solvent and inorganic salts. Ethyl acetate is a suitable solvent for extracting the moderately polar product.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure **2-Methyl-2H-indazole-7-carboxaldehyde**.

- Characterization: Confirm the identity and purity of the final product using ^1H NMR, ^{13}C NMR, Mass Spectrometry, and melting point analysis.


Chemical Reactivity and Strategic Applications

The synthetic utility of **2-Methyl-2H-indazole-7-carboxaldehyde** is primarily driven by the reactivity of its aldehyde functional group. This allows for its elaboration into a wide array of more complex structures, making it a cornerstone in fragment-based drug discovery and lead optimization.

Key Transformations

The aldehyde moiety is an electrophilic center that readily participates in several fundamental organic reactions:

- Reductive Amination: A powerful method for generating diverse amine libraries for high-throughput screening. The aldehyde is condensed with a primary or secondary amine to form an imine, which is then reduced *in situ* (e.g., with sodium triacetoxyborohydride) to the corresponding amine.
- Wittig and Horner-Wadsworth-Emmons Reactions: Provides access to alkene-containing indazole derivatives.
- Condensation Reactions: Can undergo Knoevenagel or aldol condensations to form α,β -unsaturated systems.
- Oxidation/Reduction: The aldehyde can be oxidized to the corresponding 2-methyl-2H-indazole-7-carboxylic acid or reduced to the 7-hydroxymethyl derivative, providing alternative functional handles.^[7]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caribjpscitech.com [caribjpscitech.com]
- 4. 2-Methyl-2H-indazole-7-carboxaldehyde | 1337880-42-8 | MDC88042 [biosynth.com]
- 5. 2-methyl-2H-indazole-7-carbaldehyde 95% 1337880-42-8 | Chempure [chempure.in]
- 6. 2H-Indazole synthesis [organic-chemistry.org]
- 7. 1234615-75-8|2-Methyl-2H-indazole-7-carboxylic acid|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of the Indazole Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1529198#2-methyl-2h-indazole-7-carboxaldehyde-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com